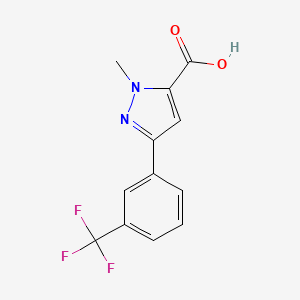
1-Methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylic acid
Cat. No. B1367473
M. Wt: 270.21 g/mol
InChI Key: YHPLQJISWXTKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04495195
Procedure details


Following the procedure of Example 1, 5.8 g. of ethyl 3-trifluoromethylbenzoylpyruvate and 0.92 g. of methyl hydrazine were heated in ethanol solution for about one hour at about 80° C. The reaction mixture was cooled and water added. The aqueous mixture was extracted with two 100 ml. portions of ether followed by one 100 ml. portion of chloroform. The combined extracts were dried with phase separation paper. The solvents were removed from the filtrate. NMR indicated that the residue comprised the isomeric pair ethyl 1-methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylate and ethyl 1-methyl-5-(3-trifluoromethylphenyl)pyrazole-3-carboxylate in about a 60-40 mixture. Following the procedure of Example 2, the isomers were separated by chromatography over silica gel using dichloromethane. The faster moving fraction, comprising the desired ethyl 1-methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylate, was collected and the solvent removed therefrom; weight=2.0 g. The desired ethyl ester was hydrolyzed without further purification according to the following procedure. A solution of 2.0 g. of ethyl 1-methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylate in 40 ml. of ethanol was refluxed with a solution of 0.3 g. of sodium hydroxide in 120 ml. of water for about 2 hours. The hydrolysis mixture was cooled and then acidified with 1N aqueous hydrochloric acid. The free acid, being insoluble in the acidic aqueous solution, precipitated and was collected by filtration. Recrystallization of the filer cake yielded 1-methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylic acid melting at 198°-9° C. after recrystallization from ethanol.

Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[C:6]([CH2:8][C:9](=O)[C:10]([O:12]CC)=[O:11])=O.[CH3:21][NH:22][NH2:23].O>C(O)C>[CH3:21][N:22]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:6]([C:5]2[CH:16]=[CH:17][CH:18]=[C:3]([C:2]([F:20])([F:19])[F:1])[CH:4]=2)=[N:23]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C(=O)CC(C(=O)OCC)=O)C=CC1)(F)F
|
Step Two
|
Name
|
methyl hydrazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted with two 100 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts were dried with phase separation paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the isomers were separated by chromatography over silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired ethyl ester was hydrolyzed without further purification
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of ethanol was refluxed with a solution of 0.3 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The hydrolysis mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the filer cake
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C=C1C(=O)O)C1=CC(=CC=C1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
